molecular formula C7H12O7 B130973 D-Glycero-D-gulo-heptono-1,4-lactone CAS No. 60046-25-5

D-Glycero-D-gulo-heptono-1,4-lactone

Cat. No. B130973
CAS RN: 60046-25-5
M. Wt: 208.17 g/mol
InChI Key: VIVCRCODGMFTFY-UHFFFAOYSA-N
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Description

D-Glycero-D-gulo-heptono-1,4-lactone, also known as GDL, is an organic compound that is used in a variety of scientific research applications. It is a naturally occurring monosaccharide that can be found in the human body, and it is also used as an intermediate in the synthesis of several other compounds. GDL has a wide range of biochemical and physiological effects, and it has been studied extensively in laboratory experiments.

Scientific Research Applications

Synthesis of Derivatives

D-Glycero-D-gulo-heptono-1,4-lactone serves as a precursor for various derivatives. For instance, hydrogenolysis of its penta-acetate form yields 3-deoxy-D-gluco-heptono-1,4-lactone tetra-acetate, which can be further converted into different heptonolactones and heptono-1,4-lactones (Bock, Lundt, Pedersen, & Sonnichsen, 1988). Similarly, benzylidene acetals of heptonolactones have been prepared using this compound, demonstrating its utility in creating powerful chirons for chemical syntheses (Bichard, Bruce, Hughes, Girdhar, Fleet, & Watkin, 1993).

Complexation Chemistry

This compound plays a significant role in redox reactions involving chromium. When used in excess, it reacts with CrVI, forming D-gluconic acid, formic acid, and CrIII. This complexation chemistry involves intermediates like CrIV and CrV, offering insights into the mechanistic aspects of redox processes in organic chemistry (Mangiameli et al., 2010).

Synthesis of Crystalline Derivatives

The compound has been used to synthesize crystalline derivatives such as 3-deoxy-D-gluco-heptofuranose. This involves benzoylation and various reduction processes, showcasing the versatility of this compound in carbohydrate chemistry (Jeroncic, Cirelli, & Lederkremer, 1987).

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes .

Mechanism of Action

Target of Action

D-Glucoheptono-1,4-lactone, also known as Heptono-1,4-lactone or D-Glycero-D-gulo-heptono-1,4-lactone, is primarily used in the organic synthesis of N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides . These compounds are the primary targets of D-Glucoheptono-1,4-lactone.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Specifically, N-alkyl-N-(2-hydroxyethyl)aldonamides (alkyl: n-C6H13, n-C8H17, n-C10H21, n-C12H25, and n-C14H29) are obtained in the reaction of long-chain N-alkyl-N-(2-hydroxyethyl)amines with D-glucono-1,5-lactone and D-glucoheptono-1,4-lactone .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of n-alkyl-n-(2-hydroxyethyl)aldonamides and n-cycloalkylaldonamides , which could potentially influence various biochemical processes depending on the specific roles of these synthesized compounds.

Pharmacokinetics

It’s known that the compound has a molecular weight of 20817 , which could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of D-Glucoheptono-1,4-lactone’s action largely depend on the specific roles of the N-alkyl-N-(2-hydroxyethyl)aldonamides and N-cycloalkylaldonamides it helps synthesize . The exact effects can vary widely depending on these roles and the specific biological context in which they are acting.

Action Environment

It’s known that the compound has a melting point of 152-155°c and a boiling point of 5575±300 °C , suggesting that it’s stable under a wide range of temperatures. This could potentially influence its action and efficacy in different environmental conditions.

Biochemical Analysis

Biochemical Properties

D-Glucoheptono-1,4-lactone plays a role in biochemical reactions, particularly in the synthesis of certain compounds. It is used in the synthesis of Howiinol A and its analogs, which are active antitumor constituents

Cellular Effects

It is known that the compound is used in the synthesis of Howiinol A, an antitumor compound . This suggests that D-Glucoheptono-1,4-lactone may have indirect effects on cell function, particularly in the context of cancer cells.

Molecular Mechanism

It is known to be involved in the synthesis of Howiinol A and its analogs

Metabolic Pathways

It is known to be used in the synthesis of Howiinol A and its analogs

properties

IUPAC Name

3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVCRCODGMFTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15397-08-7, 89-67-8, 5329-44-2
Record name NSC34634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC2554
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Record name D-glycero-D-gulo-heptono-1,4-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of D-Glycero-D-gulo-heptono-1,4-lactone?

A1: The molecular formula of this compound is C7H12O7, and its molecular weight is 208.17 g/mol [].

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography [, , ]. NMR studies have been particularly useful in determining the relative configuration of double bonds in unsaturated derivatives of this compound [].

Q3: Can this compound be used as a starting material for synthesizing other compounds?

A3: Yes, this compound serves as a valuable precursor in various synthetic routes. It has been used to synthesize enantiomerically pure (2R,4S)-4-hydroxypipecolic acid [, ], deoxythiosugar derivatives mimicking furanose, pyranose, and septanose structures [], and eight stereoisomers of homonojirimycin []. Researchers have also used it to synthesize C-glycosides of glucofuranose [], aza-C-disaccharides [], and polyhydroxy amino acids [].

Q4: Are there any specific advantages to using this compound in these syntheses?

A4: This compound offers several advantages as a starting material, including its availability from D-glucose, its well-defined stereochemistry, and the versatility of its functional groups. These features allow for the development of stereoselective synthetic routes towards diverse and complex molecules [, , ].

Q5: Can you describe a specific example of a stereoselective synthesis using this compound?

A5: In the synthesis of polypropionate fragments, this compound derivatives were used in cross-aldol reactions with lithium enolates of 7-oxabicyclo[2.2.1]heptan-2-one derivatives. These reactions showed high exo-face selectivity for the bicyclic ketones, allowing for the controlled construction of complex molecules with multiple stereogenic centers [].

Q6: Does this compound exhibit any biological activity itself?

A6: While this compound may not exhibit potent biological activity on its own, it serves as a scaffold for developing biologically active compounds. For instance, researchers have synthesized conformationally constrained analogues of diacylglycerol (DAG) based on a chiral 4,4-disubstituted heptono-1,4-lactone template. These analogues demonstrate potent and stereospecific binding to protein kinase C alpha (PK-C alpha) [, ].

Q7: How does modifying this compound affect the biological activity of its derivatives?

A7: Modifying the structure of this compound can significantly impact the biological activity of its derivatives. For example, in the case of DAG analogues, converting a propanoyl branch to a propenoyl branch restored binding affinity to PK-C alpha, highlighting the importance of specific structural features for biological activity [].

Q8: Are there other examples of this compound derivatives with biological activity?

A8: Yes, researchers have developed a biotin transport-targeting PAMAM G3 dendrimer modified with D-glucoheptono-1,4-lactone. This dendrimer acts as a delivery system for α-mangostin, a natural xanthone with antineoplastic and anti-nematode properties. The resulting conjugate exhibited significantly enhanced cytotoxicity against cancer cells and toxicity towards C. elegans compared to free α-mangostin [].

Q9: What is the role of D-glucoheptono-1,4-lactone in this dendrimer system?

A9: In this system, D-glucoheptono-1,4-lactone is conjugated to the PAMAM G3 dendrimer to modify its surface properties. This modification serves to block amine groups and potentially enhance biocompatibility and influence the dendrimer's interactions with biological systems [, ].

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